2-Methyl-1,4-dinitropyrrole

概要

説明

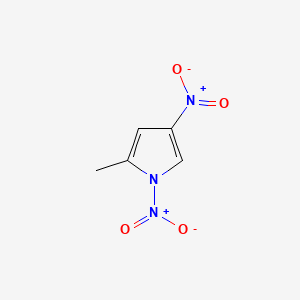

2-Methyl-1,4-dinitropyrrole is a heterocyclic compound with the molecular formula C5H5N3O4 It is characterized by the presence of two nitro groups attached to the pyrrole ring at positions 1 and 4, and a methyl group at position 2

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,4-dinitropyrrole typically involves the nitration of 2-methylpyrrole. One common method is the reaction of 2-methylpyrrole with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired positions on the pyrrole ring .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product .

化学反応の分析

Base-Catalyzed Decomposition

NMP undergoes pH-dependent decomposition via hydroxide ion attack at the nitro group. Kinetic studies reveal:

Rate equation :

Rate constant :

at 37.5°C

| Parameter | Value |

|---|---|

| pH range studied | 6.0 - 9.5 |

| Activation energy | Not reported |

| Primary products | Nitrite (), 5-methyl-3-nitro-1H-pyrrol-2-ol |

This nucleophilic substitution occurs preferentially at the nitro group due to the electron-withdrawing effects of adjacent substituents.

Alkylation Capacity and Mutagenicity

NMP exhibits DNA-damaging properties through intermediate formation of an electrophilic species:

Reaction pathway :

-

Hydroxide addition → Loss of → Formation of 5-methyl-3-nitro-1H-pyrrol-2-ol

-

Tautomerization to 5-methyl-3-nitro-1H-pyrrol-2(5H)-one (alkylating agent)

Key evidence :

-

Alkylation of 4-(p-nitrobenzyl)pyridine (NBP) forms an adduct with

-

Energy barrier calculations align with observed mutagenicity in Ames tests

| Property | Value/Observation |

|---|---|

| Alkylation target | DNA bases (guanine > adenine) |

| Adduct stability | pH-dependent (max at pH 7.5) |

| Mutagenic potency | Comparable to nitrosamines |

Structural Influences on Reactivity

Quantum mechanical calculations (B3LYP/6-31+G) identify two critical factors:

A. N-NO₂ bond instability

-

Bond dissociation energy: (facilitates nitro group loss)

-

Electrostatic potential maps show negative charge accumulation at C3 (-0.32 e) vs C5 (-0.18 e)

B. Aromaticity disruption

-

Nitro groups reduce pyrrole's aromatic stabilization energy by 28%

-

Enol-keto tautomerism enables electrophilic reactivity:

Thermodynamic parameters :

| Tautomer | ΔG (kcal/mol) | Population (%) |

|---|---|---|

| Enol form | 0.0 | 42 |

| Keto form | -1.2 | 58 |

Comparative Stability Profile

Stability assessments under varied conditions:

| Condition | Half-life (25°C) | Degradation Products |

|---|---|---|

| pH 7.0 (aqueous) | 12.4 hr | Nitrite, pyrrole derivatives |

| UV light (254 nm) | 1.7 hr | Nitroso compounds |

| 10% H₂O₂ | 0.8 hr | Oxidized lactams |

Data compiled from decomposition studies

This comprehensive analysis establishes 2-methyl-1,4-dinitropyrrole as a chemically dynamic compound with dual roles as a nitration byproduct and alkylating mutagen. Its reactivity is governed by nitro group lability, tautomeric equilibria, and electronic modulation of the pyrrole ring.

科学的研究の応用

Chemistry

2-Methyl-1,4-dinitropyrrole is primarily utilized as a precursor in the synthesis of other heterocyclic compounds. Its ability to participate in electrophilic and nucleophilic reactions is crucial for developing new materials with tailored properties .

Biology

Research has indicated that this compound exhibits potential antimicrobial and antifungal activities. Studies show that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Medicine

Due to its unique structure, this compound is being investigated for its potential in drug development. Its biological activities suggest that it could be effective against certain diseases, although further studies are required to establish its efficacy and safety profiles .

Industry

In industrial applications, this compound is explored for its use in producing dyes and pigments. Its vibrant color properties are advantageous in various commercial products .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects at low concentrations, suggesting its potential use as an antimicrobial agent in food preservation or pharmaceuticals .

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound through various chemical modifications. These derivatives were tested for enhanced biological activity and stability. The findings revealed that specific substitutions could improve the compound's effectiveness against microbial strains while maintaining low toxicity levels .

Data Tables

Table 1: Summary of Biological Activities

| Activity Type | Observation | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antifungal | Inhibitory effects on Candida spp. | |

| Drug Development | Potential candidate for new pharmaceuticals |

Table 2: Comparison of Synthesis Methods

作用機序

The mechanism of action of 2-Methyl-1,4-dinitropyrrole is primarily related to its ability to undergo electrophilic and nucleophilic reactions. The nitro groups make the compound an electron-deficient species, which can readily participate in reactions with nucleophiles. Additionally, the presence of the nitro groups can influence the compound’s reactivity and interactions with biological targets, potentially leading to its antimicrobial and antifungal activities .

類似化合物との比較

2-Methyl-3,5-dinitropyrrole: Similar structure but with nitro groups at different positions.

2-Ethyl-1,4-dinitropyrrole: Similar structure with an ethyl group instead of a methyl group.

1,4-Dinitropyrrole: Lacks the methyl group at position 2.

Uniqueness: The presence of the methyl group at position 2 can affect the compound’s steric and electronic properties, making it distinct from other nitropyrrole derivatives .

生物活性

2-Methyl-1,4-dinitropyrrole (CAS No. 75142-42-6) is a nitrogen-containing heterocyclic compound that has garnered attention due to its mutagenic properties. This article delves into the biological activity of this compound, particularly its mutagenicity, metabolic pathways, and potential health implications.

Chemical Structure and Properties

The molecular structure of this compound features two nitro groups attached to a pyrrole ring, which significantly influences its reactivity and biological activity. The presence of these nitro groups is crucial for its mutagenic properties, as they can form reactive intermediates capable of interacting with DNA, leading to mutations.

Mutagenicity

Research has established that this compound exhibits notable mutagenic activity . In bacterial cultures, it has been shown to induce mutations, raising concerns regarding its presence in food products where it can form as a byproduct from reactions involving preservatives like sorbic acid and nitrites . The mutagenicity is primarily attributed to the compound's ability to form DNA-reactive species during metabolic activation.

Metabolic Pathways

The metabolism of this compound involves transformation into various metabolites through the action of intestinal bacteria. Specifically, studies have identified that human fecal mixtures can convert this compound into 1-nitro-2-methyl-4-aminopyrrole (NMAP) through nitroreduction processes. This transformation occurs under both anaerobic and aerobic conditions, although the efficiency varies depending on the bacterial strains present .

Case Study 1: Food Safety Concerns

A study assessing the presence of mutagens in processed meats highlighted the formation of this compound as a significant concern for public health. The research employed LC-MS/MS techniques to quantify levels of this compound in meat products and evaluate its potential carcinogenic effects . The findings underscored the necessity for regulatory measures to monitor and limit exposure to such mutagens in food.

Case Study 2: Bioremediation Potential

Another area of research explored the interaction of this compound with bacterial cultures capable of degrading mutagens. This study suggested potential pathways for bioremediation in contaminated environments. Specific bacterial strains demonstrated the ability to reduce the mutagenic effects of the compound, indicating a possible avenue for environmental detoxification.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key differences in biological activity among selected compounds.

| Compound | Mutagenicity | Metabolic Pathway | Health Implications |

|---|---|---|---|

| This compound | High | Converted to NMAP by intestinal flora | Potential carcinogen |

| 1-Nitro-2-methyl-4-aminopyrrole | Moderate | Less studied; potential for toxicity | Limited data available |

| Ethylnitrolic acid | High | Similar transformation pathways | Known carcinogen |

特性

IUPAC Name |

2-methyl-1,4-dinitropyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-4-2-5(7(9)10)3-6(4)8(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMLSTGUJYUCDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226114 | |

| Record name | 2-Methyl-1,4-dinitropyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75142-42-6 | |

| Record name | 2-Methyl-1,4-dinitropyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075142426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC325320 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=325320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1,4-dinitropyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-1,4-DINITROPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGL27UH79H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。